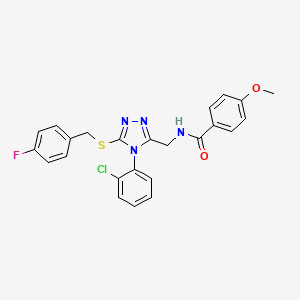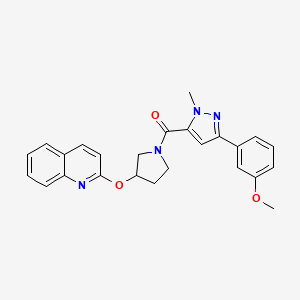![molecular formula C15H14Br2OS2 B2697405 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol CAS No. 400081-04-1](/img/structure/B2697405.png)
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,3-Bis(4-bromophenyl)propan-2-one is similar to the compound you’re interested in. It has a molecular weight of 368.07 and is a solid at room temperature . Another related compound is 3-[(4-Bromophenyl)sulfanyl]propan-1-ol , which has a molecular weight of 247.16 .
Synthesis Analysis
The synthesis of a similar compound, 1,3-Bis(4-bromophenyl)propane, was reported in a study . The compound was obtained through the reduction of 4,40-dibromochalcone .Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol is represented by the InChI code1S/C9H11BrOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 . Physical and Chemical Properties Analysis
The compound 3-[(4-Bromophenyl)sulfanyl]propan-1-ol has a molecular weight of 247.16 . The compound 1,3-Bis(4-bromophenyl)propan-2-one has a molecular weight of 368.07 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Applications
- The study on Biodegradation of Bisphenol A, Bisphenol F, and Bisphenol S in Seawater by Danzl et al. (2009) investigates the biodegradation behaviors of bisphenols in seawater, highlighting the importance of understanding the environmental fate of sulfur-containing compounds. This research is crucial for assessing the ecological impact of chemical pollutants and developing strategies for their bioremediation (Danzl et al., 2009).
Material Science and Polymer Applications
- The synthesis and properties of Sulfonated Block Copolymers Having Fluorenyl Groups for Fuel-Cell Applications by Bae et al. (2009) demonstrate the utility of sulfur-containing compounds in the development of fuel-cell technology. These materials show promise due to their high proton conductivities and mechanical strength, essential properties for efficient and durable fuel cells (Bae et al., 2009).
Synthetic Chemistry and Catalysis
- Research on the Robust Palladium-Catalyzed Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides by Vasu et al. (2017) explores the use of sulfur-containing compounds in overcoming challenges in cross-coupling reactions. This work provides a new pathway for synthesizing biaryls, crucial intermediates in the development of pharmaceuticals and other organic compounds (Vasu et al., 2017).
Drug Discovery and Biological Studies
- The study Design, Synthesis, and Pharmacological Evaluation of Bis-2-(5-Phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide 3 (BPTES) Analogs as Glutaminase Inhibitors by Shukla et al. (2012) investigates sulfur-containing compounds as inhibitors of glutaminase, a target in cancer therapy. This research underscores the potential of sulfur-containing molecules in the development of novel therapeutics (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIAUOCUQCGNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(CSC2=CC=C(C=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid](/img/structure/B2697322.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2697329.png)
![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)



![13-chloro-5-(2-ethylsulfanylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2697335.png)


![N-(5-chloro-2-methoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2697339.png)
![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)
![3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697342.png)
![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697345.png)
